2-(4-(Trifluoromethyl)pyrimidin-2-yl)propan-2-amine, also known as 2-[4-(trifluoromethyl)pyrimidin-2-yl]propan-2-amine hydrochloride, is a chemical compound with a molecular formula of and a molecular weight of 241.64 g/mol. This compound is categorized under the class of aminopyrimidines, which are derivatives of pyrimidine containing amino groups. The presence of the trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a subject of interest in medicinal chemistry and drug development .
The synthesis of 2-(4-(trifluoromethyl)pyrimidin-2-yl)propan-2-amine can be achieved through various methods, typically involving the introduction of the trifluoromethyl group onto a pyrimidine scaffold followed by amination processes.
Technical details regarding the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .
The molecular structure of 2-(4-(trifluoromethyl)pyrimidin-2-yl)propan-2-amine features a pyrimidine ring substituted with a trifluoromethyl group at the 4-position and an isopropylamine moiety at the 2-position.
The reactivity of 2-(4-(trifluoromethyl)pyrimidin-2-yl)propan-2-amine can be explored through several chemical reactions:
These reactions are essential for developing analogs or derivatives that may enhance biological activity or alter pharmacokinetic properties .
The mechanism of action for compounds like 2-(4-(trifluoromethyl)pyrimidin-2-yl)propan-2-amine typically involves interaction with biological targets such as enzymes or receptors.
Data from pharmacological studies would provide insights into its efficacy and safety profile .
The physical and chemical properties of 2-(4-(trifluoromethyl)pyrimidin-2-yl)propan-2-amine are critical for understanding its behavior in biological systems:
The primary applications of 2-(4-(trifluoromethyl)pyrimidin-2-yl)propan-2-amine lie within medicinal chemistry:
Further research into its pharmacological properties could lead to new treatments for neurodegenerative diseases or other disorders influenced by nitric oxide signaling .
1.1. In Silico-Guided Scaffold Design for Kinase Inhibition
Computational approaches have revolutionized the design of pyrimidine-based kinase inhibitors, particularly for optimizing trifluoromethylated scaffolds. Molecular docking studies targeting GPR119 revealed that replacing an oxygen linker with nitrogen between pyrimidine and piperidine rings allowed occupation of a hydrophobic pocket, enhancing binding affinity. The subsequent introduction of an N-trifluoromethyl group (compound 10) significantly improved agonist activity (EC₅₀ = 28 nM) and reduced hERG channel inhibition (IC₅₀ > 30 µM), a result not achievable with non-fluorinated analogs like ethyl derivative 8b [1] [3]. For TGFβRI inhibitors, structure-based optimization of the pyrrolopyrimidine scaffold in BMS22 focused on hinge-region modifications (H-series), selectivity-pocket adjustments (S-series), and solvent-channel extensions (W-series). Compound W8 exhibited a binding free energy (ΔGbind) of –42.330 ± 3.341 kcal/mol, surpassing BMS22 (–30.560 ± 6.076 kcal/mol), due to strengthened interactions with residue ASP351 [2]. Similarly, CDK9 inhibitors leveraged scaffold hopping from ZK304709, where in silico modeling identified hydrophobic regions accommodating tetrahydrothiazolopyridine rings, boosting potency (e.g., compound 8e, IC₅₀ = 5.5 nM) [7].
Table 1: Impact of Trifluoromethyl Group on Binding Parameters
Compound | Target | ΔGbind (kcal/mol) | Activity Enhancement | Source |
---|---|---|---|---|
10 | GPR119 | –9.2 (calculated) | 12-fold vs. ethyl analog | [1] |
W8 | TGFβRI | –42.330 ± 3.341 | IC₅₀ = 10 µM | [2] |
8e | CDK9 | –10.7 (calculated) | IC₅₀ = 5.5 nM | [7] |
Pyrimidine functionalization frequently employs transition metal-catalyzed reactions to introduce pharmacophores. While direct references to Sonogashira coupling are limited in the search results, Pd-mediated cross-coupling is foundational for constructing 4-heteroarylpyrimidine cores in kinase inhibitors. For example, CDK9 inhibitors like 12u rely on Suzuki coupling to attach thiazol-5-yl groups at the C4 position, enhancing affinity (Ki = 7 nM) [10]. Cycloadditions further diversify pyrimidine scaffolds:
These methodologies enable rapid access to sterically congested trifluoromethylpyrimidines, though regioselectivity challenges persist with unsymmetrical alkynes.
Late-stage modifications fine-tune selectivity by targeting peripheral regions of the active site:
Table 2: Late-Stage Modifications and Selectivity Outcomes
Modification Type | Compound | Target | Selectivity Ratio | Application |
---|---|---|---|---|
N-2-Fluoropropan-2-yl | 27 | GPR119 | hERG IC₅₀ > 40 µM | Antidiabetic agents |
C5-Methylpyrimidine | 12u | CDK9 | 80-fold vs. CDK2 | Anticancer therapy |
3,4-Dimethoxyphenyl | PDE2i-5 | PDE2 | >100-fold vs. PDE10 | CNS disorders |
Addressing poor bioavailability in trifluoromethylpyrimidines requires strategic polarity adjustments:
Computational ADMET tools predicted CYP450 inhibition risks early, guiding modifications like replacing electron-rich aromatics with pyridyl groups to reduce CYP3A4 affinity [4] [7].
Enantioselective synthesis of chiral trifluoromethylated amines remains challenging due to steric constraints. Breakthroughs include:
Though underutilized in pyrimidine synthesis, these methods offer routes to stereochemically defined trifluoromethyl groups that modulate target engagement and metabolic pathways.
CAS No.: 28164-57-0
CAS No.: 92292-84-7
CAS No.: 1246815-51-9
CAS No.: 208923-61-9
CAS No.: 27130-43-4
CAS No.: 20965-69-9